
Tomencephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tomencephalin is a peptide that has been discovered recently and has shown promising results in scientific research. It is a neuropeptide that is involved in the regulation of pain and inflammation. Tomencephalin has been found to have potential therapeutic applications in the field of pain management and has been the subject of extensive research in recent years.
Wirkmechanismus
Tomencephalin exerts its effects by binding to the delta opioid receptor. The delta opioid receptor is a G-protein-coupled receptor that is involved in the regulation of pain and inflammation. Tomencephalin activates the delta opioid receptor, which results in the inhibition of pain signaling pathways. Tomencephalin also has anti-inflammatory effects, which further contributes to its pain-relieving properties.
Biochemische Und Physiologische Effekte
Tomencephalin has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Tomencephalin also reduces the activation of glial cells, which are involved in the maintenance of chronic pain conditions. Tomencephalin has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tomencephalin in lab experiments is its specificity for the delta opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. Tomencephalin also has a relatively long half-life, which allows for sustained effects. However, one limitation of using Tomencephalin in lab experiments is its cost. Tomencephalin is a relatively expensive peptide, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Tomencephalin. One direction is the development of more potent and selective analogs of Tomencephalin. Another direction is the exploration of the potential therapeutic applications of Tomencephalin in the treatment of chronic pain conditions. The use of Tomencephalin in combination with other pain-relieving drugs is also an area of interest. The development of novel delivery systems for Tomencephalin may also enhance its therapeutic potential. Overall, the study of Tomencephalin has the potential to lead to the development of new and effective treatments for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
Tomencephalin has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to be effective in reducing pain and inflammation in various animal models of pain. Tomencephalin has also been shown to have potential applications in the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain.
Eigenschaften
CAS-Nummer |
115995-13-6 |
|---|---|
Produktname |
Tomencephalin |
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(1S,2S,6R,7R,8R,12R,14S)-7-hydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-8(2)6-13(21)24-17-9(3)11-7-12-20(5,26-12)15(11)18-14(16(17)22)10(4)19(23)25-18/h6,12,14-18,22H,4,7H2,1-3,5H3/t12-,14-,15+,16-,17-,18+,20-/m1/s1 |
InChI-Schlüssel |
LLPXLHVIJKRQCO-UYXWQMAOSA-N |
Isomerische SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Kanonische SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Synonyme |
tomencephalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



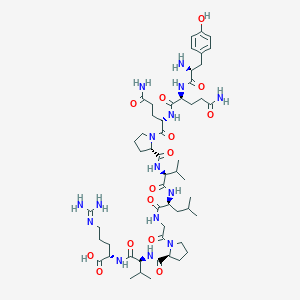
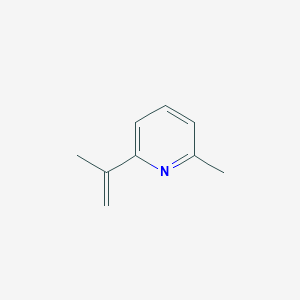
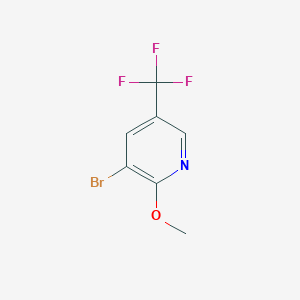
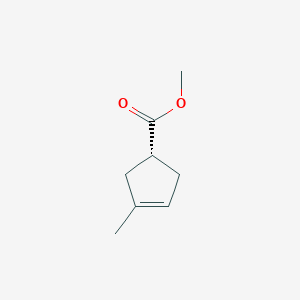
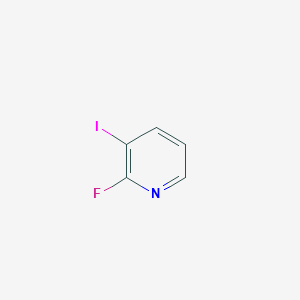
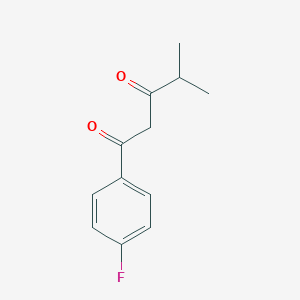
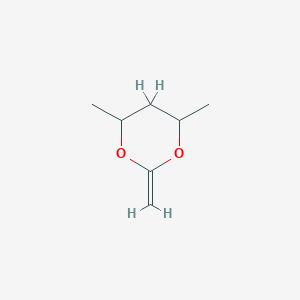
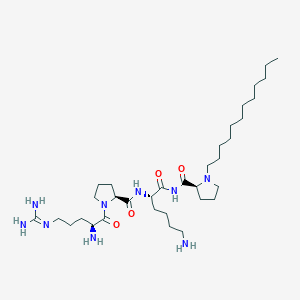
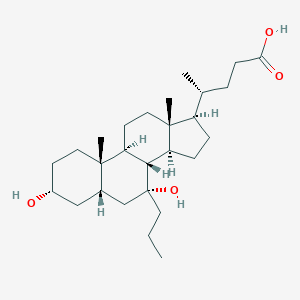
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

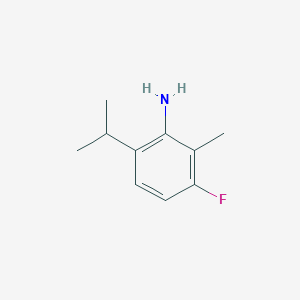
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)